molecular formula C11H15NS2 B13340003 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]

Cat. No.: B13340003
M. Wt: 225.4 g/mol
InChI Key: CFZKMZHADQBEKK-UHFFFAOYSA-N
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Description

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a thiane ring fused to a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and pyridine intermediates. The reaction conditions often include the use of catalysts such as ytterbium(III) triflate and solvents like toluene, with microwave-dielectric heating to enhance yield and reduce reaction time .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism by which 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiane]

InChI

InChI=1S/C11H15NS2/c1-4-11(8-13-6-1)9-3-7-14-10(9)2-5-12-11/h3,7,12H,1-2,4-6,8H2

InChI Key

CFZKMZHADQBEKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CSC1)C3=C(CCN2)SC=C3

Origin of Product

United States

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